molecular formula C10H14N4O5 B1637750 L-beta-Aspartylhistidine CAS No. 20223-80-7

L-beta-Aspartylhistidine

Cat. No. B1637750
CAS RN: 20223-80-7
M. Wt: 270.24 g/mol
InChI Key: KABYBYFUSGXITA-BQBZGAKWSA-N
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Description

L-beta-Aspartylhistidine is a dipeptide composed of aspartate and histidine, two amino acids found throughout the human body. It is a non-polymer with a molecular weight of 270.242 Da . The systematic name for L-beta-Aspartylhistidine is (2S)-2-amino-4-[[ (2S)-1-hydroxy-3-(3H-imidazol-4-yl)-1-oxo-propan-2-yl]amino]-4-oxo-butanoic acid .


Synthesis Analysis

The synthesis of L-histidine, a component of L-beta-Aspartylhistidine, has been studied in Corynebacterium glutamicum . The ATP phosphoribosyltransferase mutant HisG T235P-Y56M was constructed to alleviate the L-histidine feedback inhibition, resulting in the accumulation of L-histidine .


Molecular Structure Analysis

The molecular structure of L-beta-Aspartylhistidine is represented by the formula C10 H14 N4 O5 . The SMILES representation of the molecule is O=C(O)C(N)CC(=O)NC(C(=O)O)Cc1cncn1 .


Chemical Reactions Analysis

While specific chemical reactions involving L-beta-Aspartylhistidine are not well-documented, it’s known that beta-aspartyl residues exhibit high resistance to spontaneous peptide bond cleavage .


Physical And Chemical Properties Analysis

L-beta-Aspartylhistidine is a non-polymer with a molecular weight of 270.242 Da . The formal charge of the molecule is 0 .

Scientific Research Applications

Metabolic and Health Effects of Amino Acids

  • Histidine Supplementation Metabolic Changes : A study examining the effects of histidine supplementation on obese women with metabolic syndrome showed systemic metabolic responses, including changes in amino acids, lipid, and glucose metabolism. This suggests potential applications of amino acids in managing metabolic disorders (Du et al., 2017).

Role in Neurological Disorders

  • Amyloid-β and Alzheimer's Disease : Research on amyloid-β protein dimers, related to aspartic acid through its neuroexcitatory properties, highlighted their role in impairing synaptic plasticity and memory in Alzheimer's disease, underscoring the significance of amino acid pathways in neurodegenerative diseases (Shankar et al., 2008).

Amino Acid Metabolism

  • 3-Methylhistidine Metabolism : A study on the metabolism of L-3-methylhistidine in humans showed that it is not oxidized but rather excreted largely unchanged, providing insights into amino acid turnover and potential implications for assessing muscle mass and function (Long et al., 1975).

Implications in Cancer

  • Amino Acid Profiles in Cancer : The evaluation of serum amino acid profiles in non-small cell lung cancer (NSCLC) detection suggested that specific amino acid levels, including aspartic acid and histidine, could serve as biomarkers for early detection of NSCLC, indicating research applications in oncology (Klupczyńska et al., 2016).

Neuroprotective Effects

  • NMDA Receptor Antagonists in Alzheimer's : A study on memantine, an NMDA receptor antagonist implicating aspartic acid pathways, reported reduced clinical deterioration in moderate-to-severe Alzheimer's disease, highlighting therapeutic applications of understanding amino acid receptor interactions (Reisberg et al., 2003).

properties

IUPAC Name

(2S)-2-amino-4-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O5/c11-6(9(16)17)2-8(15)14-7(10(18)19)1-5-3-12-4-13-5/h3-4,6-7H,1-2,11H2,(H,12,13)(H,14,15)(H,16,17)(H,18,19)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABYBYFUSGXITA-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-beta-Aspartylhistidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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